molecular formula C8H9N5O2 B15246233 5-(Methylamino)-N-(1H-1,2,4-triazol-3-yl)furan-2-carboxamide

5-(Methylamino)-N-(1H-1,2,4-triazol-3-yl)furan-2-carboxamide

Cat. No.: B15246233
M. Wt: 207.19 g/mol
InChI Key: FORXKARVRBNQSS-UHFFFAOYSA-N
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Description

5-(Methylamino)-N-(1H-1,2,4-triazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a methylamino group at position 5 and a carboxamide linker to a 1,2,4-triazole moiety. This structure combines the electron-rich furan system with the hydrogen-bonding capabilities of the triazole, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

5-(methylamino)-N-(1H-1,2,4-triazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C8H9N5O2/c1-9-6-3-2-5(15-6)7(14)12-8-10-4-11-13-8/h2-4,9H,1H3,(H2,10,11,12,13,14)

InChI Key

FORXKARVRBNQSS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(O1)C(=O)NC2=NC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness arises from its methylamino-furan core and triazole-carboxamide linkage. Below is a comparative analysis with structurally related molecules:

Compound Name Structural Features Key Differences Implications
N-(5-methylisoxazol-3-yl)furan-2-carboxamide Furan-carboxamide linked to isoxazole Replaces triazole with isoxazole; lacks methylamino group Simpler structure; reduced hydrogen-bonding capacity and potential biological activity .
N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide Triazole with sulfanylidene and methoxyphenyl substituents Sulfanylidene group enhances electrophilicity; methoxyphenyl adds hydrophobicity Increased reactivity for covalent binding or redox interactions .
N-{3-[5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl]phenyl}furan-2-carboxamide Furan-carboxamide linked to indazole-triazole hybrid Indazole adds planar aromaticity; broader π-π stacking potential Enhanced kinase inhibition (e.g., JNK2) due to indazole’s binding affinity .
5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide Chloro-indole-carboxamide with triazole-methoxymethyl Chlorine and methoxymethyl groups improve lipophilicity and metabolic stability Antifungal activity attributed to halogenated indole .

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